molecular formula C6H14ClFN2O2S B2723223 4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride CAS No. 2361645-44-3

4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride

Cat. No.: B2723223
CAS No.: 2361645-44-3
M. Wt: 232.7
InChI Key: KYVYEYBYLTWOJN-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidine-1-sulfonyl fluoride; hydrochloride is a piperidine derivative featuring an aminomethyl group, a sulfonyl fluoride moiety, and a hydrochloride salt. This compound is structurally characterized by a six-membered piperidine ring substituted at the 1-position with a sulfonyl fluoride group and at the 4-position with an aminomethyl group. The hydrochloride salt enhances its aqueous solubility, making it suitable for biochemical and pharmaceutical applications, particularly as a serine protease inhibitor . Its mechanism of action involves covalent modification of active-site serine residues, similar to other sulfonyl fluoride-based inhibitors like AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride) .

Properties

IUPAC Name

4-(aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FN2O2S.ClH/c7-12(10,11)9-3-1-6(5-8)2-4-9;/h6H,1-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVYEYBYLTWOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride generally involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method includes the reaction of 4-(aminomethyl)piperidine with sulfonyl fluoride under controlled conditions to yield the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as methanol, ethanol, or dimethyl sulfoxide. Reaction conditions typically involve moderate temperatures (20-80°C) and atmospheric pressure .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Organic Synthesis

The compound is widely used as a reagent in organic synthesis, particularly for preparing sulfonyl-containing compounds. Its sulfonyl fluoride group can undergo substitution reactions with various nucleophiles, including amines and alcohols, leading to the formation of new derivatives. This property makes it valuable for synthesizing complex molecules in pharmaceuticals and agrochemicals.

Enzyme Inhibition Studies

4-(Aminomethyl)piperidine-1-sulfonyl fluoride; hydrochloride is employed in the study of enzyme inhibition. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, effectively inhibiting their activity. This characteristic is particularly useful in designing enzyme inhibitors for therapeutic applications. For instance, it has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for developing novel drugs targeting various diseases. Its ability to interact with biological molecules makes it a candidate for creating inhibitors that can modulate biological processes. Research indicates that derivatives of 4-(aminomethyl)piperidine exhibit affinity for certain receptor subtypes, which can be leveraged for treating conditions related to those receptors .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 4-(aminomethyl)piperidine-1-sulfonyl fluoride on arginase, an enzyme involved in the urea cycle. The compound demonstrated significant inhibition at nanomolar concentrations, suggesting its potential as a therapeutic agent in conditions where arginase activity needs to be regulated .

Case Study 2: Synthesis of Sulfonamide Derivatives

Another research project focused on using this compound to synthesize novel sulfonamide derivatives through substitution reactions. The derivatives were evaluated for their biological activity against various bacterial strains, showing promising antibacterial properties that warrant further investigation .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Organic SynthesisReagent for preparing sulfonyl-containing compoundsUsed in synthesizing complex pharmaceuticals
Enzyme InhibitionCovalent inhibitor of enzymesEffective against arginase
Medicinal ChemistryDevelopment of drugs targeting specific receptorsAffinity for somatostatin receptors

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction is often utilized in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

The following sections compare the target compound with structurally or functionally related piperidine derivatives and sulfonyl fluoride-containing molecules. Key parameters include molecular structure, physicochemical properties, biological activity, and synthetic routes.

Structural Comparison
Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
4-(Aminomethyl)piperidine-1-sulfonyl fluoride; hydrochloride Piperidine, 1-sulfonyl fluoride, 4-aminomethyl, hydrochloride salt C₆H₁₄ClFN₂O₂S 240.7 (calculated)
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride Piperidine, 1-(4-chlorophenyl)sulfonyl, hydrochloride salt C₁₁H₁₄Cl₂NO₂S 320.2
4-(Diphenylmethoxy)piperidine hydrochloride Piperidine, 4-diphenylmethoxy, hydrochloride salt C₁₈H₂₂ClNO 303.8
AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) Benzene sulfonyl fluoride, 2-aminoethyl, hydrochloride salt C₈H₁₁ClFN₂O₂S 265.7

Key Observations :

  • The sulfonyl fluoride group is common to both the target compound and AEBSF, enabling irreversible enzyme inhibition.
Physicochemical Properties
Compound Solubility Melting Point Stability Reference
4-(Aminomethyl)piperidine-1-sulfonyl fluoride; hydrochloride High (aqueous, due to HCl salt) Not reported Stable in aqueous solutions at pH 4–8
4-[(4-Chlorophenyl)sulfonyl]piperidine hydrochloride Moderate (organic solvents) Not reported Hydrolyzes slowly in acidic conditions
AEBSF High (aqueous, due to HCl salt) 250–252°C (dec.) Degrades in basic conditions

Key Observations :

  • Hydrochloride salts (e.g., target compound, AEBSF) improve water solubility compared to neutral sulfonyl fluorides .
  • Stability varies with pH; sulfonyl fluorides generally hydrolyze in alkaline environments .

Key Observations :

  • The target compound’s piperidine ring may enhance blood-brain barrier penetration compared to AEBSF, making it relevant for neuropharmacology .
  • AEBSF has broader use in biochemical assays due to its commercial availability and well-characterized activity .

Key Observations :

  • Lower yields for the target compound compared to AEBSF may reflect challenges in piperidine functionalization .
  • Salt formation is a common final step to improve solubility and stability .

Biological Activity

4-(Aminomethyl)piperidine-1-sulfonyl fluoride; hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings from various studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminomethyl group and a sulfonyl fluoride moiety. This structure is pivotal for its biological activities, particularly in enzyme inhibition and receptor interactions.

The biological activity of 4-(aminomethyl)piperidine-1-sulfonyl fluoride primarily revolves around its role as an enzyme inhibitor. It has been shown to interact with various biological targets, including serine proteases and acetylcholinesterase (AChE), leading to significant pharmacological effects.

Inhibition of Enzymes

  • Acetylcholinesterase (AChE) Inhibition : The compound exhibits strong inhibitory activity against AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Research indicates that derivatives of piperidine scaffolds can achieve IC50 values significantly lower than traditional inhibitors, demonstrating enhanced potency .
  • Serine Protease Inhibition : Studies have shown that sulfonyl fluoride compounds can effectively inhibit serine proteases, which are involved in various physiological processes including inflammation and coagulation. The mechanism involves the formation of a covalent bond between the sulfonyl fluoride group and the active site serine residue of the enzyme .

Biological Activity Summary

The table below summarizes key findings regarding the biological activities associated with 4-(aminomethyl)piperidine-1-sulfonyl fluoride:

Activity Target Effect Reference
AChE InhibitionAcetylcholinesteraseIC50 values as low as 2.14 µM
Serine Protease InhibitionVarious serine proteasesSignificant reduction in proteolytic activity
Antiviral ActivityHepatitis C VirusSynergistic effects with antiviral drugs
Antibacterial ActivityMultiple bacterial strainsModerate to strong activity

Case Study 1: Hepatitis C Virus (HCV)

A study identified derivatives of 4-aminopiperidine as potent inhibitors of HCV replication. The compounds demonstrated efficacy in inhibiting the assembly stages of the HCV life cycle, acting synergistically with FDA-approved antiviral agents such as Telaprevir and Daclatasvir. The most promising derivatives showed EC50 values around 2.57 μM, indicating their potential as therapeutic agents against HCV .

Case Study 2: Antimicrobial Activity

In another investigation, synthesized piperidine derivatives were evaluated for their antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. The results indicated moderate to strong antibacterial activity, highlighting the potential for developing new antibiotics based on this scaffold .

Q & A

Q. What are the common synthetic routes for 4-(aminomethyl)piperidine-1-sulfonyl fluoride;hydrochloride, and how are intermediates characterized?

The compound is typically synthesized via multi-step processes involving sulfonylation and fluorination of piperidine derivatives. For example, sulfonyl fluoride groups can be introduced using sulfuryl chloride derivatives under controlled conditions . Intermediates like 4-aminomethylpiperidine are often prepared via Mannich reactions, where formaldehyde and amines are condensed with ketones (e.g., acetophenone derivatives), yielding hydrochlorides after purification . Characterization relies on NMR (¹H/¹³C), HPLC for purity (>98%), and mass spectrometry to confirm molecular weight .

Q. How does the solubility and stability of this compound influence experimental design?

The hydrochloride salt form enhances aqueous solubility, critical for biological assays. However, the sulfonyl fluoride group is moisture-sensitive, requiring storage at -20°C under inert gas (e.g., argon) to prevent hydrolysis . Stability tests (e.g., TGA/DSC) should be conducted to assess decomposition thresholds under varying pH and temperature .

Q. What safety protocols are essential when handling this compound?

Use fume hoods, nitrile gloves, and PPE to avoid inhalation or dermal contact. In case of spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) . Emergency eye washes and saline rinses are mandatory for accidental exposure .

Advanced Research Questions

Q. How does the sulfonyl fluoride group in this compound enable covalent inhibition of enzymes?

The sulfonyl fluoride acts as an electrophilic "warhead," forming irreversible bonds with nucleophilic residues (e.g., serine in proteases). Kinetic studies (e.g., IC₅₀, kinact/KI) should be performed to quantify inhibition efficiency. Comparative studies with methoxy or chloro analogs (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine) can elucidate electronic effects on reactivity .

Q. What computational methods are suitable for predicting the compound’s reactivity and target interactions?

Density Functional Theory (DFT) can model the sulfonyl fluoride’s electrophilicity and transition states during enzyme inhibition. Molecular docking (e.g., AutoDock Vina) predicts binding poses in active sites, validated by MD simulations to assess stability . PubChem’s 3D conformer database (CID 101768-64-3) provides structural templates for simulations .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values or enzyme selectivity may arise from assay conditions (e.g., buffer pH, enzyme isoforms). Cross-validate findings using orthogonal methods:

  • Isothermal Titration Calorimetry (ITC) for binding affinity.
  • X-ray crystallography to confirm covalent adduct formation .
  • Reproduce assays in multiple cell lines (e.g., HEK293 vs. HeLa) to assess context-dependent effects .

Q. What strategies optimize the compound’s selectivity for proteases over off-target proteins?

  • Structure-Activity Relationship (SAR) : Modify the piperidine ring’s substituents (e.g., methyl vs. chloro groups) to sterically hinder off-target binding .
  • Click Chemistry : Introduce bioorthogonal tags (e.g., alkyne moieties) for pull-down assays to identify off-target interactions .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for fluorination steps to avoid side reactions .
  • Analytical Validation : Use LC-MS/MS for trace impurity profiling (e.g., unreacted intermediates) .
  • Data Reproducibility : Report detailed reaction parameters (e.g., molar ratios, catalyst loading) to enable replication .

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